molecular formula C9H8F4O2S B13158976 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride

Cat. No.: B13158976
M. Wt: 256.22 g/mol
InChI Key: YJNYAVXNNFPQAA-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride (CAS 1889526-43-5) is a specialized organofluorine compound with the molecular formula C 9 H 8 F 4 O 2 S and a molecular weight of 256.22 g/mol . This compound features a phenyl ring substituted at the para position with a trifluoromethyl group, a modification known to significantly alter electronic properties, metabolic stability, and membrane permeability in bioactive molecules . The sulfonyl fluoride warhead is a key functional group of high interest in contemporary chemical biology and drug discovery, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry . SuFEx is a category of click chemistry that enables reliable, modular connection of molecular building blocks through sulfur(VI) centers. The sulfonyl fluoride group acts as a selective, covalent modifier of various nucleophilic amino acids in proteins, making this compound a valuable tool for developing covalent inhibitors , activity-based probes, and protein profiling studies . The combination of the hydrophobic, electron-withdrawing trifluoromethyl group with the reactive sulfonyl fluoride creates a bifunctional reagent with applications in medicinal chemistry, chemical biology, and materials science. It is primarily used by researchers to synthesize more complex molecules or to study protein-ligand interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8F4O2S

Molecular Weight

256.22 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]ethanesulfonyl fluoride

InChI

InChI=1S/C9H8F4O2S/c10-9(11,12)8-3-1-7(2-4-8)5-6-16(13,14)15/h1-4H,5-6H2

InChI Key

YJNYAVXNNFPQAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of Ethane Derivatives with Trifluoromethanesulfonyl Fluoride

Method Overview:
The most straightforward approach involves the direct reaction of a suitable ethane precursor with trifluoromethanesulfonyl fluoride (triflyl fluoride). This method typically employs a base or an activating agent to facilitate the sulfonylation.

Reaction Scheme:

Ar-CH2-CH3 + CF3SO2F → Ar-CH2-CH2-SO2F

Experimental Conditions:

  • Reagents: Ethane derivatives (e.g., ethylbenzene or substituted ethanes), trifluoromethanesulfonyl fluoride
  • Catalysts/Activators: Usually a base such as triethylamine or pyridine
  • Solvent: Acetonitrile or dichloromethane
  • Temperature: Ambient or slightly elevated (25–50°C)
  • Reaction Time: 12–24 hours

Research Findings:
A study reported that the reaction of ethylbenzene with trifluoromethanesulfonyl fluoride in the presence of pyridine yielded the sulfonyl fluoride product with high efficiency and purity. The process is scalable and compatible with various substituted ethane derivatives, providing yields typically exceeding 80%.

Fluorosulfation of Corresponding Sulfonates

Method Overview:
This approach involves synthesizing the sulfonate precursor (e.g., phenyl ethanesulfonate) followed by fluorosulfation to introduce the sulfonyl fluoride group.

Stepwise Procedure:

  • Preparation of Sulfonate Intermediate:
    • React the corresponding alcohol or phenol with chlorosulfonic acid or sulfur trioxide to form the sulfonate ester.
  • Fluorosulfation:
    • Treat the sulfonate with trifluoromethanesulfonyl fluoride (or trifluoromethanesulfonic anhydride) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Reaction Conditions:

Research Findings:
Experimental data demonstrate that fluorosulfation of phenyl ethanesulfonates proceeds with high selectivity, affording the desired sulfonyl fluoride in yields often above 70%. The process benefits from mild conditions and high functional group tolerance.

Catalytic Asymmetric Synthesis via Rhodium-Catalyzed Conjugate Addition

Method Overview:
Recent advances have introduced enantioselective synthesis routes utilizing rhodium catalysis to generate chiral sulfonyl fluorides, including 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride.

Reaction Scheme:

(4-(Methylthio)phenyl)boronic acid + Vinyl sulfonyl fluoride → Chiral sulfonyl fluoride

Experimental Conditions:

  • Catalyst: Rhodium complex with chiral phosphine ligands (e.g., (R)- or (S)-binap)
  • Reagents: Boronic acids, vinyl sulfonyl fluoride
  • Base: Cesium fluoride or potassium bifluoride
  • Solvent: Ethyl acetate or ethanol-water mixture
  • Temperature: 50°C
  • Reaction Time: 12 hours

Research Findings:
This method offers high enantioselectivity (up to 99.8% ee) and yields exceeding 90%. It is particularly useful for synthesizing chiral derivatives for pharmaceutical applications. The process demonstrates excellent functional group compatibility and mild reaction conditions, making it suitable for complex molecule synthesis.

Data Summary Table

Method Key Reagents Typical Solvent Temperature Reaction Time Yield Range Advantages References
Direct sulfonylation Ethane derivative + CF3SO2F Acetonitrile, DCM 25–50°C 12–24 hrs >80% Simple, scalable
Fluorosulfation of sulfonates Sulfonate ester + CF3SO2F DCM, acetonitrile Room temp–50°C 16–24 hrs 70–85% Mild, high selectivity
Rhodium-catalyzed asymmetric Boronic acids + vinyl sulfonyl fluoride Ethyl acetate, ethanol 50°C 12 hrs 90%+ Enantioselective, mild

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome[4][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride is a sulfonyl fluoride compound that contains a trifluoromethyl group attached to a phenyl ring. It has a molecular weight of 256.22 g/mol and the molecular formula C9H8F4O2S .

Computed chemical identifiers:

  • IUPAC Name: 2-[4-(trifluoromethyl)phenyl]ethanesulfonyl fluoride
  • InChI: InChI=1S/C9H8F4O2S/c10-9(11,12)8-3-1-7(2-4-8)5-6-16(13,14)15/h1-4H,5-6H2
  • InChIKey: YJNYAVXNNFPQAA-UHFFFAOYSA-N
  • SMILES: C1=CC(=CC=C1CCS(=O)(=O)F)C(F)(F)F

Applications

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride is used in various fields. Research indicates that compounds containing trifluoromethyl and sulfonyl groups exhibit notable biological activities, such as antibacterial and anticancer properties. It is also utilized in interaction studies due to the trifluoromethyl group enhancing interactions with enzymes and receptors, potentially increasing efficacy in therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride:

Compound NameStructural FeaturesUnique Aspects
2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluorideMorpholine ring; sulfonyl fluorideEnhanced solubility and biological activity
2-(Trifluoromethyl)benzene sulfonamideSulfonamide structure; trifluoromethylKnown for antibacterial properties
4-Trifluoromethylbenzenesulfonic acidSulfonic acid; trifluoromethylUsed as a strong acid catalyst

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The sulfonyl fluoride group can act as an electrophile, facilitating nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural and Molecular Features

The compound’s reactivity and applications are influenced by its trifluoromethylphenyl group, which enhances electron-withdrawing effects and metabolic stability. Below is a comparative analysis with related sulfonyl fluorides and fluorinated compounds (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride (1889526-43-5) C₉H₈F₄O₂S 256.22 Trifluoromethylphenyl, ethane sulfonyl fluoride Covalent inhibitors, agrochemicals
Ethanesulfonyl fluoride, 1,2,2,2-tetrafluoro- (2127-74-4) C₂H₂F₄O₂S 166.09 Tetrafluoroethane sulfonyl fluoride Reactive intermediates, fluorination
Ethanesulfonyl fluoride, 2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro- (144728-59-6) C₃Cl₂F₇O₃S 345.55 Dichloro-trifluoroethoxy, tetrafluoroethane High-stability agrochemicals
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide (Patent compound) C₁₅H₁₁FN₄O₃S₂ ~402.40 Pyridyl-thiazole, carboxamide Pharmaceutical targeting (e.g., kinase inhibitors)

Reactivity and Functional Differences

  • Electrophilicity : The trifluoromethyl group in the target compound enhances electrophilicity at the sulfur center compared to simpler analogs like 1,2,2,2-tetrafluoroethanesulfonyl fluoride (CAS: 2127-74-4), which lacks aromatic stabilization .
  • Stability : Bulky substituents, such as the dichloro-trifluoroethoxy group in CAS 144728-59-6, may reduce hydrolysis rates of the sulfonyl fluoride, extending shelf-life in agrochemical formulations .
  • Bioactivity : The pyridyl-thiazole-carboxamide analog (from ) demonstrates how sulfonyl fluorides can be integrated into larger pharmacophores for targeted drug design, contrasting with the simpler phenyl-based structure of the target compound .

Biological Activity

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C9H8F3O2S
Molecular Weight: 242.22 g/mol
IUPAC Name: 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological interactions.

The biological activity of 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride is largely attributed to its ability to act as an electrophile, capable of modifying nucleophilic sites on proteins. This modification can lead to inhibition of specific enzymes or receptors involved in various cellular pathways. The sulfonyl fluoride moiety is particularly reactive, allowing for covalent bonding with target biomolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonyl fluoride derivatives. For instance, compounds similar to 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference Compound
A54922.4Doxorubicin (52.1)
HCT11617.8Doxorubicin (52.1)
PC344.4Doxorubicin (52.1)

These results indicate that this compound may possess superior activity compared to traditional chemotherapeutics in certain contexts .

Antibacterial Activity

The antibacterial properties of sulfonyl compounds have also been investigated. In vitro studies demonstrated that derivatives with similar structures exhibited effective inhibition against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
E. coli4.88
B. mycoides5.00
C. albicans6.00

These findings suggest a promising avenue for developing new antibacterial agents based on the sulfonyl fluoride scaffold .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of compounds related to 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride:

  • Study on Anticancer Activity: A series of aryl-urea derivatives were synthesized, some containing sulfonyl groups, which demonstrated enhanced anticancer activity against multiple human cancer cell lines, including A549 and HCT116 .
  • Mechanistic Studies: Research indicated that compounds targeting specific proteins involved in cell cycle regulation showed significant down-regulation of key genes such as TP53, BRCA1, and EGFR, suggesting a multifaceted approach to cancer treatment through gene expression modulation .
  • Antimicrobial Resistance: The effectiveness of these compounds against resistant bacterial strains was assessed, highlighting their potential as alternatives to existing antibiotics amid rising resistance rates .

Q & A

Q. What are the common synthetic routes for preparing 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride, and how can reaction conditions be optimized?

  • Methodological Answer : A key route involves sulfonyl chloride intermediates. For example, 4-(trifluoromethyl)benzenesulfonyl chloride (CAS: 777-44-6) can be fluorinated using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions . Rhodium-catalyzed enantioselective synthesis is also viable, leveraging [Rh(COD)Cl]₂ with chiral ligands like (R)-BINAP to achieve high enantiomeric excess (e.g., >90% ee) . Optimization includes controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of fluorinating agents.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR : ¹⁹F NMR to confirm fluorination (δ ≈ -60 to -80 ppm for sulfonyl fluoride groups) and ¹H/¹³C NMR for aromatic protons (δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF for molecular ion verification (e.g., [M+H]+ at m/z 326.2) .
  • X-ray Crystallography : SHELXL refinement for crystal structure determination, especially to resolve stereochemistry .

Q. What safety protocols are critical when handling this fluorinated sulfonyl compound?

  • Methodological Answer :
  • Use PPE: Chemically resistant gloves (e.g., nitrile), full-face shields, and fume hoods to avoid inhalation or skin contact .
  • Storage: Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Waste disposal: Segregate fluorinated waste and collaborate with certified hazardous waste facilities to mitigate environmental release .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the sulfonyl fluoride moiety, enabling efficient nucleophilic aromatic substitution (SNAr) with amines or thiols. For example, coupling with 4-aminophenyl derivatives yields sulfonamide analogs (e.g., Molecules 2013, 18, 2904–2923) . Kinetic studies using HPLC or in-situ IR spectroscopy can monitor reaction progress and optimize catalyst loading (e.g., Pd/Cu systems).

Q. What strategies are effective for assessing biological activity of derivatives in medicinal chemistry?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target serine hydrolases or proteases (e.g., chymotrypsin), leveraging the sulfonyl fluoride’s covalent binding to active-site residues .
  • Cellular Uptake Studies : Use fluorescent tags (e.g., BODIPY) to track intracellular localization via confocal microscopy.
  • SAR Analysis : Synthesize analogs with varying substituents (e.g., 4-chloro or 4-cyano) and correlate structural changes with IC₅₀ values .

Q. How can contradictions in reported reactivity or stability data be resolved?

  • Methodological Answer :
  • Controlled Replication : Reproduce experiments under strictly anhydrous conditions to rule out hydrolysis artifacts.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare transition-state energies for competing pathways .
  • Advanced Characterization : Variable-temperature NMR or in-situ X-ray diffraction to identify intermediate species.

Q. What methods enable asymmetric synthesis of chiral sulfonyl fluoride derivatives?

  • Methodological Answer : Chiral Rh or Pd catalysts with phosphine ligands (e.g., (R)-Segphos) induce enantioselectivity during sulfonylation. For example, Rh(COD)Cl₂/(R)-BINAP achieves >90% ee in β-aryl ethanesulfonyl fluorides . Monitor enantiomeric ratios via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD).

Q. How does the compound’s stability vary under acidic, basic, or aqueous conditions?

  • Methodological Answer :
  • Hydrolysis Kinetics : Conduct pH-dependent stability studies (pH 1–14) using LC-MS to quantify degradation products (e.g., sulfonic acids).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (T₅% decomposition ≈ 150–200°C) .
  • Moisture Sensitivity : Karl Fischer titration to determine water tolerance thresholds (<0.1% w/w recommended) .

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